-Phenylpyridazin-3(2H)-one can be synthesized through various methods, including:
Research suggests that 6-Phenylpyridazin-3(2H)-one may have potential applications in various scientific fields, including:
6-Phenylpyridazin-3(2H)-one is a chemical compound with the molecular formula C₁₀H₈N₂O and a molar mass of 172.18 g/mol. It appears as a white crystalline solid and is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. The compound has garnered attention for its potential applications as a cardiotonic agent and in various therapeutic areas due to its unique structural properties and reactivity .
Research indicates that 6-phenylpyridazin-3(2H)-one exhibits significant biological activities, including:
The synthesis of 6-phenylpyridazin-3(2H)-one typically involves:
6-Phenylpyridazin-3(2H)-one has several applications, particularly in pharmaceuticals:
Interaction studies reveal that 6-phenylpyridazin-3(2H)-one interacts with various biological targets:
Several compounds share structural similarities with 6-phenylpyridazin-3(2H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Bromo-6-phenylpyridazin-3(2H)-one | 90766-97-5 | 0.78 | Bromine substitution enhances reactivity. |
4-(4-Chlorobenzyl)phthalazin-1(2H)-one | 53242-88-9 | 0.71 | Contains a phthalazine structure; used in different therapeutic contexts. |
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 101328-85-2 | 0.71 | Amino substitution may enhance biological activity. |
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 36725-28-7 | 0.71 | Similar structure with potential for varied pharmacological effects. |
6-Cyclopropylpyridazin-3(2H)-one | 1161737-33-2 | 0.78 | Cyclopropyl group may influence pharmacokinetics and dynamics. |
These compounds highlight the structural diversity within the pyridazinone family while underscoring the unique properties of 6-phenylpyridazin-3(2H)-one that make it particularly interesting for further research and development in medicinal chemistry .
6-Phenylpyridazin-3(2H)-one represents a heterocyclic compound characterized by its distinctive pyridazinone core structure with a phenyl substituent at the 6-position [1]. The compound exhibits the molecular formula C₁₀H₈N₂O, corresponding to a molecular weight of 172.183 grams per mole [1] [5]. The molecular structure encompasses a six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group positioned at the 3-carbon, creating the characteristic pyridazinone framework [2].
The structural architecture of 6-phenylpyridazin-3(2H)-one demonstrates several critical features that define its chemical behavior [1]. The compound possesses a planar pyridazinone ring system that facilitates π-π stacking interactions and contributes to its crystalline stability [7]. The phenyl group attachment at position 6 introduces aromatic character and enhances the compound's lipophilicity, as evidenced by its calculated logarithmic partition coefficient value of 0.98 [1].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₁₀H₈N₂O | Elemental Analysis [1] |
Molecular Weight | 172.183 g/mol | Mass Spectrometry [1] |
Exact Mass | 172.063660 amu | High Resolution MS [1] |
Density | 1.2 ± 0.1 g/cm³ | Predicted [1] |
Melting Point | 201-204°C | Literature [1] [5] |
Boiling Point | 403.8°C at 760 mmHg | Predicted [1] |
The compound's structural characteristics include specific bond lengths and angles that define its three-dimensional conformation [8]. The carbonyl group exhibits typical ketone characteristics with enhanced electron density, while the nitrogen atoms in the pyridazine ring contribute to the compound's basicity and hydrogen bonding capabilities [14]. The phenyl substituent maintains coplanarity with the pyridazinone ring system, creating an extended conjugated system that influences both electronic properties and spectroscopic behavior [8].
Crystallographic studies of 6-phenylpyridazin-3(2H)-one and related derivatives have provided detailed insights into the compound's solid-state structure and intermolecular interactions [7] [8]. While direct crystallographic data for the unsubstituted 6-phenylpyridazin-3(2H)-one are limited, extensive studies on structurally related compounds reveal consistent structural patterns within the pyridazinone family [7] [9].
Crystal structure analysis of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, a closely related derivative, demonstrates that the phenyl and pyridazine rings adopt a twisted conformation with a dihedral angle of approximately 30 degrees [7]. This structural information provides valuable insights into the conformational preferences of phenyl-substituted pyridazinones [7].
Crystallographic Parameter | Value | Compound Reference |
---|---|---|
Crystal System | Monoclinic | Related derivative [7] |
Space Group | P2₁/c | Related derivative [7] |
Unit Cell a | 10.819(3) Å | Related derivative [7] |
Unit Cell b | 11.501(3) Å | Related derivative [7] |
Unit Cell c | 11.187(4) Å | Related derivative [7] |
β angle | 90.93(3)° | Related derivative [7] |
Volume | 1391.7(7) ų | Related derivative [7] |
Z | 4 | Related derivative [7] |
The crystallographic analysis reveals that pyridazinone derivatives typically form stable crystal lattices through hydrogen bonding networks involving the carbonyl oxygen and nitrogen atoms [8] [9]. These intermolecular interactions contribute significantly to the compound's thermal stability and influence its physical properties such as melting point and solubility characteristics [8].
Hirshfeld surface analysis of related pyridazinone structures indicates that the most significant contributions to crystal packing arise from hydrogen-hydrogen contacts, carbon-hydrogen interactions, and π-π stacking between aromatic ring systems [8]. The planar nature of the pyridazinone core facilitates these intermolecular interactions, leading to efficient crystal packing and enhanced structural stability [8].
6-Phenylpyridazin-3(2H)-one exhibits tautomeric equilibrium between the keto form (pyridazin-3-one) and the enol form (pyridazin-3-ol), with the keto form being thermodynamically favored under normal conditions [14] [15]. This tautomeric behavior is characteristic of pyridazinone systems and significantly influences the compound's chemical reactivity and biological activity [15].
The tautomeric equilibrium involves proton transfer between the nitrogen atom at position 2 and the oxygen atom of the carbonyl group [14]. Nuclear magnetic resonance studies on related pyrazolone systems, which share similar structural features, demonstrate that the hydroxy tautomer can be stabilized through intermolecular hydrogen bonding in nonpolar solvents [14]. However, in polar solvents such as dimethyl sulfoxide, the keto form predominates due to enhanced solvation of the carbonyl group [14].
Tautomeric Form | Predominant Conditions | Structural Features |
---|---|---|
Keto (Pyridazin-3-one) | Polar solvents, gas phase | C=O at position 3, NH at position 2 [14] |
Enol (Pyridazin-3-ol) | Nonpolar solvents, solid state | C-OH at position 3, N= at position 2 [14] |
The pyrrolyl-substituted pyridazinone derivatives demonstrate that electron-donating substituents can shift the tautomeric equilibrium toward the hydroxyl form compared to unsubstituted systems [15]. This suggests that the phenyl substituent in 6-phenylpyridazin-3(2H)-one may influence the position of tautomeric equilibrium, although specific studies on this compound are required for definitive characterization [15].
Computational studies using molecular orbital calculations indicate that the zwitterionic tautomeric form contributes less than 0.1% to the overall tautomeric equilibrium in pyridazinone systems [15]. This finding confirms that the primary tautomeric consideration involves the keto-enol equilibrium rather than charge-separated forms [15].
Spectroscopic characterization of 6-phenylpyridazin-3(2H)-one employs multiple analytical techniques to confirm structural identity and purity [21] [24]. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, while infrared and ultraviolet-visible spectroscopy offer complementary data for complete characterization [19] [22].
Proton nuclear magnetic resonance spectroscopy of 6-phenylpyridazin-3(2H)-one reveals characteristic signals that confirm the compound's structure [24]. The pyridazinone ring protons appear as distinct signals in the aromatic region, while the phenyl substituent contributes multiple aromatic proton signals [24]. The exchangeable proton at position 2 of the pyridazinone ring appears as a broad singlet that can be confirmed through deuterium oxide exchange experiments [20] [24].
Spectroscopic Method | Key Absorption/Signal | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance | δ 7.0-8.1 ppm | Aromatic protons [24] |
¹H Nuclear Magnetic Resonance | δ 13.2 ppm (broad) | NH proton (exchangeable) [20] |
¹³C Nuclear Magnetic Resonance | δ 160-170 ppm | Carbonyl carbon [24] |
Infrared Spectroscopy | 1648-1676 cm⁻¹ | C=O stretch [20] [24] |
Infrared Spectroscopy | 3187-3218 cm⁻¹ | N-H stretch [20] |
Ultraviolet-Visible | 249 nm | λmax in aqueous HCl [5] |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 6-phenylpyridazin-3(2H)-one [24]. The carbonyl carbon appears characteristically downfield, typically between 160-170 parts per million, while the aromatic carbons of both the pyridazinone ring and phenyl substituent appear in the aromatic region [24].
Infrared spectroscopy reveals distinctive absorption bands that facilitate identification of the pyridazinone functionality [20] [24]. The carbonyl stretch appears prominently between 1648-1676 wavenumbers, while the nitrogen-hydrogen stretch of the pyridazinone ring appears between 3187-3218 wavenumbers [20] [24]. These characteristic absorptions provide rapid confirmation of the pyridazinone structure [24].
Mass spectrometry analysis of 6-phenylpyridazin-3(2H)-one demonstrates characteristic fragmentation patterns that aid in structural confirmation [21] [23]. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the compound [12]. Typical fragmentation involves loss of the carbonyl group or phenyl substituent, providing diagnostic fragment ions for structural verification [21].
Ultraviolet-visible spectroscopy shows characteristic absorption maxima that reflect the compound's electronic structure [22]. The compound exhibits maximum absorption at 249 nanometers in aqueous hydrochloric acid solution, indicating the presence of the conjugated pyridazinone-phenyl system [5]. This absorption pattern is consistent with π-π* electronic transitions within the aromatic framework [22].
Comparative structural analysis of 6-phenylpyridazin-3(2H)-one with related pyridazinone derivatives reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties [26] [27]. The phenyl substituent at position 6 represents one of the most common modifications in pyridazinone chemistry, making these comparisons particularly relevant [29] [31].
The 6-phenylpyridazinone framework serves as a core structure for numerous pharmacologically active compounds, including cardiotonic agents and enzyme inhibitors [27] [31]. Structural modifications at various positions of this basic framework have been extensively studied to optimize biological activity and physicochemical properties [26] [29].
Derivative Class | Structural Modification | Key Structural Features |
---|---|---|
4,5-Dihydropyridazinones | Saturation of 4,5 double bond | Enhanced flexibility, altered electronic properties [31] |
Bis(azinone) compounds | Bis-pyridazinone linkage | Extended π-system, enhanced potency [27] |
Benzofused derivatives | Fused benzene ring | Increased planarity, enhanced π-π interactions [29] |
Heterocyclic substituted | Various heterocyclic groups | Modified electronic properties, altered selectivity [28] |
Structure-activity relationship studies demonstrate that the planarity of the phenylpyridazinone moiety contributes significantly to biological activity, particularly in phosphodiesterase inhibition [27]. The presence of electronegative centers at specific positions enhances binding affinity to target enzymes [27]. These findings indicate that the structural features of 6-phenylpyridazin-3(2H)-one provide an optimal framework for biological activity [27].
Comparative analysis with 4,5-dihydro derivatives reveals that unsaturation in the pyridazinone ring influences both electronic properties and conformational flexibility [31]. The fully aromatic 6-phenylpyridazin-3(2H)-one maintains greater planarity compared to its dihydro analogs, which may contribute to enhanced π-π stacking interactions and altered biological activity profiles [31].
Tricyclic pyridazinone derivatives, which incorporate the 6-phenylpyridazinone core within extended ring systems, demonstrate enhanced potency in various biological assays [29]. These structural modifications typically maintain the essential pharmacophoric features while providing additional binding interactions through extended molecular frameworks [29]. The comparison highlights the importance of the basic 6-phenylpyridazinone structure as a privileged scaffold in medicinal chemistry [29].
Irritant